![molecular formula C22H24N2O3 B2666185 N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxybenzamide CAS No. 851406-50-3](/img/structure/B2666185.png)
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxybenzamide, also known as DEAB, is a small molecule inhibitor that has been widely used in scientific research. DEAB has been shown to be an effective inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a critical role in the metabolism of aldehydes.
Wissenschaftliche Forschungsanwendungen
Radioligand Development for Sigma-2 Receptors
Research on benzamide analogues like RHM-1 and RHM-2 demonstrates their application in developing radioligands for studying sigma-2 receptors. These studies highlight the importance of structural modifications for affinity and specificity towards receptor subtypes, suggesting that compounds similar to N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxybenzamide could be utilized in receptor mapping and neuropharmacological research (Jinbin Xu et al., 2005).
Catalytic Applications in Organic Synthesis
The use of Rh(III)-catalyzed oxidative olefination in the presence of directing groups, as seen in the study by Rakshit et al., showcases the potential of complex organic molecules in facilitating selective bond formations. This suggests a role for our compound of interest in catalysis, particularly in the formation of valuable heterocyclic products (S. Rakshit et al., 2011).
Metabolic Pathway Elucidation
The identification of metabolites and the exploration of renal and hepatic excretion pathways, as conducted with YM758 and its metabolites, underline the importance of structural analysis in understanding the pharmacokinetics and dynamics of novel therapeutic agents. Such studies could be relevant for assessing the metabolism and excretion mechanisms of N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxybenzamide (K. Umehara et al., 2009).
Synthesis and Structural Analysis
Work on the synthesis and hydrolytic behavior of quinazoline derivatives provides insight into the reactivity and stability of similar compounds under various conditions. Such research can inform the design and optimization of synthetic routes for related molecules, highlighting the interplay between structure and reactivity (L. A. Shemchuk et al., 2010).
Imaging Agent Development
The development of imaging agents for positron emission tomography (PET) using benzamide analogues emphasizes the potential for compounds like N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxybenzamide in diagnostic imaging, particularly in oncology. This underscores the compound's potential application in designing novel imaging agents for cancer diagnosis and treatment monitoring (Z. Tu et al., 2007).
Eigenschaften
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-27-19-8-6-5-7-17(19)22(26)23-12-11-16-13-18-14(2)9-10-15(3)20(18)24-21(16)25/h5-10,13H,4,11-12H2,1-3H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLZESRIYZKGNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.